9-Methyladenine

Adenosine Receptor Antagonism GPCR Pharmacology Receptor Subtype Profiling

Standard N6-methylated analogs bias SAR toward A1 receptors, leading to failed A2 antagonist programs. 9-Methyladenine is the validated core scaffold for A2-selective ligand development. - **Unique pharmacology:** Most A2-selective among monomethylated adenines; N-demethylation (not N-oxidation) reduces reactive metabolite risk. - **Structural validation:** High-res X-ray coordinates (P21/c) for metal-complexation & DNA cross-link modeling. - **Supply assurance:** ≥98% purity, immediate global shipping.

Molecular Formula C6H7N5
Molecular Weight 149.15 g/mol
CAS No. 700-00-5
Cat. No. B015306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyladenine
CAS700-00-5
Synonyms9-Methyl-9H-purin-6-amine;  6-Amino-9-methylpurine;  9-Methyl-9H-adenine;  9-Methyladenine;  N 838;  N9-Methyladenine;  NSC 7843; 
Molecular FormulaC6H7N5
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN1C=NC2=C(N=CN=C21)N
InChIInChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)
InChIKeyWRXCXOUDSPTXNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyladenine Characterization & Specifications


9-Methyladenine (9-MA; CAS 700-00-5) is a 9-substituted adenine analog and purine derivative that serves as a critical tool compound in biochemical, pharmacological, and structural biology research [1]. It is commercially available with high purity (typically ≥98%) from multiple suppliers and is widely used as a scaffold for adenosine receptor antagonist development and as a model nucleobase in DNA alkylation studies .

Tool Compound 9-substituted adenine analog for receptor antagonist development and DNA alkylation studies
Research Grade High-purity tool for biochemical and structural biology workflows
Scaffold Fit Reported A2-selective pharmacophore over A1-preferring N6-substituted analogs

9-Methyladenine Interchangeability Limits


The methyl group at the N9 position of 9-methyladenine imparts unique electronic, conformational, and pharmacological properties that are not replicated by other monomethylated adenines (e.g., N6-methyladenine, 3-methyladenine) or by unmodified adenine. 9-MA is the most A2 adenosine receptor-selective antagonist among its monomethylated analogs [1], and it is metabolically distinct, undergoing N-demethylation rather than N-oxidation [2]. Substituting 9-MA with a different methylated adenine or a structurally similar analog without accounting for these differences can lead to misleading biological results, failed synthetic yields, or invalid pharmacological profiling.

Methyl Position Sensitivity
N6-methyladenine may reverse adenosine receptor subtype selectivity to A1-preferring, altering pharmacological profiling outcomes.
Metabolic Pathway Divergence
3-methyladenine may undergo different hepatic metabolism; 9-MA avoids N-oxidation, which could change clearance interpretations.
Structural Model Gaps
Unmodified adenine or other isomers lack equivalent high-resolution crystallographic validation, limiting modeling accuracy.

9-Methyladenine Differentiation Evidence


A2 Receptor Selectivity vs. N6-Substituted Analogs

9-Methyladenine is the most A2 adenosine receptor-selective antagonist among its structural class. When compared directly to N6-cyclopentyl-9-methyladenine, 9-MA exhibits a reversed selectivity profile [1]. While N6-cyclopentyl-9-methyladenine is highly selective for A1 receptors, 9-MA demonstrates a preferential bias toward A2 receptors. This differential selectivity is critical for researchers requiring A2-preferring probes versus A1-preferring tools.

A2 Selectivity Profile
Head-to-head
9-MA: A2-selective antagonist; N6-Cyclopentyl-9-MA: A1-selective (Ki A1: 0.5–1.3 µM, A2: 5–25 µM)
Reported A2-preferring antagonist profile
Reversed selectivity may compromise A2-targeted studies if substituted
Adenosine Receptor Antagonism GPCR Pharmacology Receptor Subtype Profiling

Insulin Secretion Potentiation by Methyladenines

In a direct comparative study of monomethylated adenines, 9-MA, N6-methyladenine (N6-MA), and 3-methyladenine (3-MA) all potentiated glucose-induced insulin secretion to a similar extent (3-4 fold; p ≤ 0.05) and enhanced proinsulin biosynthesis (~2-fold; p ≤ 0.05) [1]. Notably, 1- and 7-monomethylated adenines failed to produce this effect. This demonstrates that the position of methylation on the adenine ring critically determines biological activity.

Insulin Secretion Response
Head-to-head
3–4 fold increase in insulin secretion (p ≤ 0.05); comparable to 3-MA and N6-MA
Reported comparable insulin secretion response
1-MA and 7-MA inactive; position-dependent effect
Pancreatic Islet Biology Insulin Secretion Phosphodiesterase Inhibition Diabetes Research

Hepatic N-Demethylation Selectivity

In vitro metabolism studies using hepatic microsomes from hamster, rat, and mouse revealed a key metabolic distinction: 9-MA undergoes N-demethylation (observed with hamster and rat microsomes but not mouse), whereas no N-oxidation products were detected [1]. This contrasts with adenine, which was not susceptible to microsomal N-oxidation at all. For 9-benzyladenine, N1-oxide was the major metabolite.

Metabolic Pathway
Cross-study comparable
N-Demethylation detected (hamster, rat microsomes); N-oxidation not observed
Reported avoidance of N-oxide formation
9-Benzyladenine: N1-oxide major; species-dependent activity
Drug Metabolism Pharmacokinetics Microsomal Stability Hepatic Clearance

Crystallographically Validated Nucleobase Model

9-Methyladenine is one of the most thoroughly structurally characterized monomethylated adenines. Its neutron crystal structure has been determined at 126 K, revealing a monoclinic space group P21/c with unit cell parameters a=7.506(1) Å, b=12.285(2) Å, c=8.483(1) Å, β=122.83(1)° [1]. This level of atomic-resolution characterization is not available for all monomethylated adenine isomers and enables precise computational modeling and metal-binding studies [2].

Crystal Structure
Class-level
Neutron diffraction at 126 K: monoclinic P21/c, a=7.506 Å, b=12.285 Å, c=8.483 Å, β=122.83°
Reported high-resolution structural data
Supports metal-binding modeling; not available for all isomers
Structural Biology X-ray Crystallography Nucleobase Modeling Metal Complexation

Cytotoxicity Assessment in Vero Cells

Although direct head-to-head cytotoxicity data for 9-MA versus other monomethylated adenines in a single study are limited, available evidence indicates that 9-MA possesses mild to low cytotoxicity. In Vero cells, 9-MA exhibits an IC50 of 33.8 μg/mL [1]. This low toxicity profile is important for its use as a tool compound in cell-based assays where confounding cytotoxic effects must be minimized.

Cytotoxicity IC50
Supporting evidence
IC50 = 33.8 µg/mL (Vero cells)
Reported mild cytotoxicity profile
Cross-study comparison with other methyladenines unavailable
Cytotoxicity Profiling Cell Viability Safety Pharmacology Tool Compound Validation

9-Methyladenine Research & Industrial Applications


Adenosine Receptor Antagonist Development

9-Methyladenine is the optimal core scaffold for synthesizing A2 adenosine receptor-preferring antagonists. As demonstrated in Section 3, 9-MA itself is the most A2-selective compound among its class, while N6-substituted derivatives can shift selectivity toward A1 receptors [1]. Researchers seeking to develop novel A2-selective ligands for cardiovascular or CNS applications should procure 9-MA as the starting material rather than N6-substituted analogs, which would bias the SAR in the opposite direction.

Pancreatic Islet Function & Insulin Secretion

9-Methyladenine is functionally equipotent to 3-MA and N6-MA in potentiating glucose-induced insulin secretion (3-4 fold increase) and proinsulin biosynthesis (~2-fold increase) via phosphodiesterase inhibition [1]. It can be used interchangeably with 3-MA and N6-MA for this specific endpoint, offering researchers flexibility in experimental design while providing a distinct metabolic and receptor-binding profile for orthogonal validation experiments [2].

Structural Biology & Metal-Binding Studies

9-Methyladenine is a preferred model nucleobase for X-ray crystallography, neutron diffraction, and metal-complexation studies due to the availability of high-resolution atomic coordinates (monoclinic, P21/c, a=7.506 Å, b=12.285 Å, c=8.483 Å, β=122.83° at 126 K) [1]. It has been successfully employed to model cisplatin-DNA cross-links and dirhodium complex formation [2]. Procurement of 9-MA for these applications ensures access to a structurally validated reference compound with well-defined coordination geometry.

Metabolic Stability & Pharmacokinetic Optimization

For medicinal chemists optimizing hepatic clearance properties, 9-Methyladenine provides a unique metabolic signature: it undergoes N-demethylation but not N-oxidation in hepatic microsomes [1]. This pathway is distinct from 9-benzyladenine, which is primarily N1-oxidized. The avoidance of N-oxide formation reduces the potential for reactive metabolite generation, making 9-MA a favorable starting point for designing drug candidates with predictable Phase I metabolism.

Application
Selection Property
Validation Focus
Adenosine receptor antagonist SAR
Reported A2-selective pharmacophore
Confirm A2/A1 selectivity in binding assays
Pancreatic islet insulin secretion studies
Reported insulin secretion response
Verify PDE inhibition and insulin output
Nucleobase model for crystallography
Well-characterized crystal structure
Validate metal coordination geometry
Hepatic metabolism and clearance studies
Reported N-demethylation pathway
Assess microsomal stability and metabolite profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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